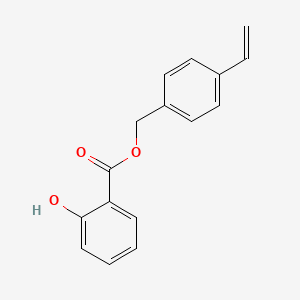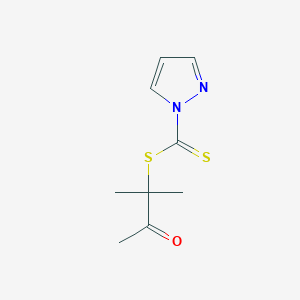
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a carbodithioate group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 2-Methyl-3-oxobutan-2-yl chloride with 1H-pyrazole-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. The presence of both the pyrazole ring and the carbodithioate group allows for versatile chemical transformations and potential biological activities .
Propiedades
Número CAS |
875669-68-4 |
|---|---|
Fórmula molecular |
C9H12N2OS2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
(2-methyl-3-oxobutan-2-yl) pyrazole-1-carbodithioate |
InChI |
InChI=1S/C9H12N2OS2/c1-7(12)9(2,3)14-8(13)11-6-4-5-10-11/h4-6H,1-3H3 |
Clave InChI |
RRSYXTLNUXKBPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)SC(=S)N1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


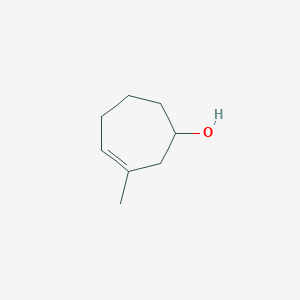

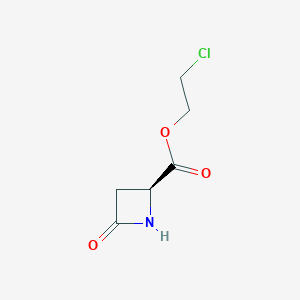
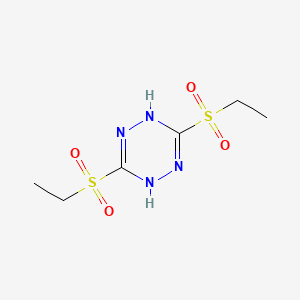
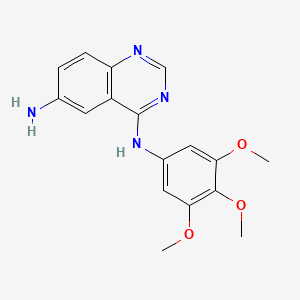
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
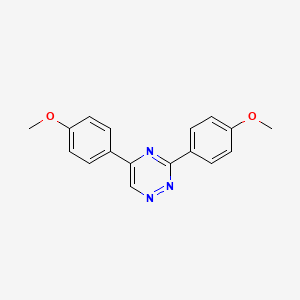

![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
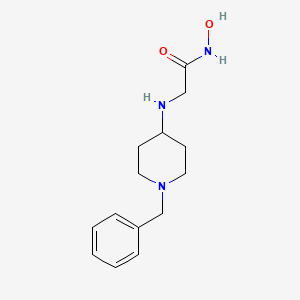
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)

